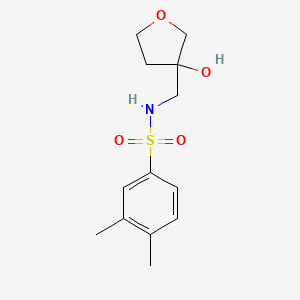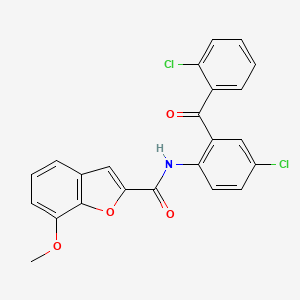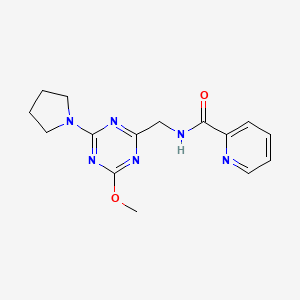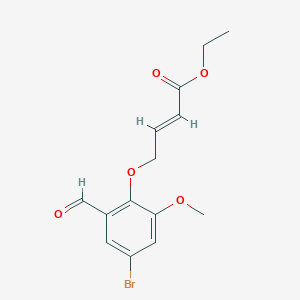![molecular formula C11H18ClNO2 B2885310 Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS No. 2087-33-4](/img/structure/B2885310.png)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a chemical compound with the CAS Number: 2087-35-6 . It has a molecular weight of 217.7 and is typically in solid form . It is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-methoxyphenoxy)-N-methylethanamine hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9 (10)12-2;/h3-6,11H,7-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a solid .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride's environmental impact, particularly concerning endocrine-disrupting effects, has been extensively studied. Cummings (1997) highlights the potential hazards of chemicals with estrogenic activity, like Methoxychlor, to development and reproduction, providing a basis for understanding the environmental persistence and bioactivity of related compounds (Cummings, 1997). Additionally, Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, derivatives similar in structure and activity to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, outlining their persistence and bioaccumulation potential (Ying, Williams, & Kookana, 2002).
Pharmacokinetics and Metabolic Pathways
Understanding the metabolic fate and pharmacokinetics of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is crucial for assessing its therapeutic potential and environmental impact. Breyer-Pfaff (2004) provides insights into the oxidative metabolism of Amitriptyline, a compound with a similar ethylamine structure, highlighting the complexity of metabolic pathways that could apply to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride as well (Breyer-Pfaff, 2004).
Bioavailability and Bioefficacy of Phenolic Compounds
The bioavailability and bioefficacy of phenolic compounds, including derivatives of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, are significant in understanding their biological activities and potential health benefits. Manach et al. (2005) review the bioavailability of polyphenols, providing a framework for assessing how Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and its derivatives might be absorbed, metabolized, and exert effects in biological systems (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds are well-documented, with implications for reducing oxidative stress and preventing chronic diseases. Huang, Ou, and Prior (2005) discuss the chemical principles behind antioxidant capacity assays, which could be relevant for evaluating the antioxidant potential of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride derivatives in scientific research and their applications in health and disease management (Huang, Ou, & Prior, 2005).
Toxicological Effects and Safety Evaluations
The toxicological effects of chemical compounds, including Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, are crucial for understanding their safety and environmental impact. Engelhardt (2016) reviews the renal toxicopathology of antisense oligonucleotides, including those with modifications that might relate to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, providing insights into potential nephrotoxicity and safety profiles (Engelhardt, 2016).
Mecanismo De Acción
Mode of Action
It is known that the compound contains an amine group, which can interact with various biological targets such as receptors or enzymes .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving amine or phenolic compounds .
Pharmacokinetics
The presence of the amine group and the hydrochloride salt form suggest that the compound may be well-absorbed and distributed in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Specific studies on these aspects are currently lacking .
Propiedades
IUPAC Name |
N-ethyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJPICYKNVBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)



![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)